5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
The compound “5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide group (-CONH2), a benzyloxy group (Ph-CH2-O-), and a difluorophenyl group (C6H3F2). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide, benzyloxy, and difluorophenyl groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group might be involved in hydrolysis or condensation reactions, while the benzyloxy group might participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
The compound 5-(benzyloxy)-N-(3,4-difluorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, due to its complex structure, participates in various synthetic routes for the development of polymers and other chemical entities. For instance, aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links in their main chain have been synthesized to enhance polymer flexibility and solubility in polar solvents such as N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF), showing good thermal stability and potential for creating tough and flexible films (Hsiao & Yu, 1996).
Biological Activities and Pharmacological Potential
The structure-activity relationships (SAR) studies have leveraged the unique chemical framework of similar compounds to identify potent and selective human CB1 inverse agonists, demonstrating the potential for therapeutic application in areas such as metabolic disorders and neurological conditions (Meurer et al., 2005). Additionally, derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, with some showing high COX-2 selectivity and significant protective analgesic and anti-inflammatory activities, indicating their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antipathogenic Applications
Further research into thiourea derivatives has explored their antipathogenic potential, with studies revealing significant activity against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the compound's relevance in addressing the challenge of biofilm-associated infections and the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3/c1-24-11-19(27-12-13-5-3-2-4-6-13)18(25)10-17(24)20(26)23-14-7-8-15(21)16(22)9-14/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTAVMKUARNLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)F)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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